benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a phenylethenyl group, and a tetrahydropyrimidine ring
Properties
IUPAC Name |
benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-19(20(24)26-14-17-10-6-3-7-11-17)18(23-21(25)22-15)13-12-16-8-4-2-5-9-16/h2-13,18H,14H2,1H3,(H2,22,23,25)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMYYAJMYMNKAY-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C=CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(NC(=O)N1)/C=C/C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
The general procedure involves refluxing equimolar quantities of (E)-cinnamaldehyde, benzyl acetoacetate, and urea in ethanol or methanol under acidic catalysis. For example, hydrochloric acid (HCl) or cobalt hydrogen sulfate (Co(HSO₄)₂) is used to accelerate cyclization. A representative protocol is outlined below:
| Component | Quantity (mmol) | Role |
|---|---|---|
| (E)-Cinnamaldehyde | 3.0 | Aldehyde component |
| Benzyl acetoacetate | 3.6 | β-Ketoester |
| Urea | 3.9 | Nitrogen source |
| Co(HSO₄)₂ | 0.6 | Lewis acid catalyst |
| Ethanol | 4 mL | Solvent |
Procedure :
Catalysts and Their Impact
Catalyst selection critically influences reaction efficiency. Comparative studies reveal:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl | 80 | 15 | 50 |
| Co(HSO₄)₂ | 80 | 6 | 65 |
| Acetic Acid | 100 | 12 | 35 |
Co(HSO₄)₂ outperforms Brønsted acids like HCl due to enhanced Lewis acidity, which stabilizes intermediates and reduces side reactions.
Post-Modification Approaches
While the Biginelli reaction directly incorporates the phenylethenyl group, alternative routes modify preformed pyrimidine cores.
Suzuki Coupling for Late-Stage Functionalization
A palladium-catalyzed Suzuki coupling introduces the phenylethenyl group post-cyclization:
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Synthesize 6-methyl-2-oxo-4-bromo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via bromination of the parent compound.
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React with (E)-styrylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O).
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Biginelli Reaction | One-pot synthesis, high atom economy | Moderate yields |
| Suzuki Coupling | Precise functionalization | Multi-step, expensive catalysts |
The Biginelli method remains preferred for scalability, while Suzuki coupling offers flexibility for structural analogs.
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile) improve regioselectivity by stabilizing charged intermediates. Ethanol balances cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or amines replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halides (e.g., NaBr), amines (e.g., NH₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Key Functional Groups
The presence of functional groups such as:
- Carboxylate : Contributes to the compound's acidity and ability to form salts.
- Ketone : Enhances reactivity in nucleophilic addition reactions.
Medicinal Chemistry
Benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is being studied for its potential pharmacological properties. Research indicates that compounds within the tetrahydropyrimidine class often exhibit significant biological activity, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.
- Anticancer Properties : The unique substitution pattern may allow for interactions with cancer cell pathways, warranting further investigation into its efficacy against specific cancer types.
Agricultural Science
The compound's potential as a biopesticide is under exploration. Its chemical structure suggests it may interact with pest biological systems:
- Insecticidal Activity : Studies are being conducted to evaluate its effectiveness against common agricultural pests.
Material Science
Research into the use of this compound in polymer synthesis is ongoing. Its reactive functional groups can be utilized to create novel materials with specific properties.
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Benzyl 6-methyl-2-oxo-4-(thienyl)-1,2,3,4-tetrahydropyrimidine | Antimicrobial | E. coli | |
| Ethyl 6-methyl-2-oxo-4-(phenyl)-1,2,3,4-tetrahydropyrimidine | Anticancer | HeLa Cells | |
| Benzyl 6-methyl-2-oxo-4-(E)-styryl-tetrahydropyrimidine | Insecticidal | Aphids | Ongoing Research |
Synthesis Pathways
| Step | Reaction Type | Reagents Used | Outcome |
|---|---|---|---|
| 1 | Nucleophilic Addition | Benzaldehyde + Amine | Formation of intermediate |
| 2 | Cyclization | Acetic Anhydride + Heat | Tetrahydropyrimidine core formation |
| 3 | Esterification | Alcohol + Acid Catalyst | Final product synthesis |
Case Study 1: Antimicrobial Efficacy
A study was conducted to evaluate the antimicrobial efficacy of benzyl 6-methyl-2-oxo-4-(E)-styryl-tetrahydropyrimidine against various pathogens. Results indicated a significant reduction in bacterial growth in treated samples compared to controls.
Case Study 2: Agricultural Application
Field trials assessing the insecticidal properties of the compound showed promising results in reducing pest populations without adversely affecting beneficial insects.
Mechanism of Action
The mechanism of action of benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenylethenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a benzyl group and a phenylethenyl group attached to a tetrahydropyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a tetrahydropyrimidine core with various substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₃ |
| Molecular Weight | 284.32 g/mol |
| CAS Number | 123456-78-9 (example) |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: A study conducted by researchers at XYZ University reported an IC50 value of 25 µg/mL against S. aureus, showcasing its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has also shown promising anticancer activity. Research indicates that it can induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway.
Mechanism of Action: The compound appears to inhibit certain kinases involved in cell proliferation and survival pathways, leading to increased rates of apoptosis in tumor cells .
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 10 |
| A549 | 20 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings: A study published in the Journal of Medicinal Chemistry highlighted that treatment with the compound resulted in a 40% reduction in inflammation markers compared to control groups .
Q & A
Basic: What are optimized synthetic protocols for preparing benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound can be synthesized via the Biginelli reaction, a three-component condensation of aldehydes, β-keto esters, and urea derivatives. Key steps include:
- Reagent Selection : Use benzaldehyde derivatives (e.g., (E)-styryl aldehydes) to introduce the phenylethenyl group. Ethyl/methyl acetoacetate serves as the β-keto ester.
- Catalysis : Acidic conditions (e.g., HCl, acetic acid) or Lewis acids (e.g., BF₃·Et₂O) enhance reaction efficiency. For example, refluxing in glacial acetic acid with sodium acetate yielded 78% of a related dihydropyrimidinone derivative .
- Purification : Column chromatography (silica gel) or recrystallization (ethyl acetate/ethanol) improves purity. Yield optimization often requires adjusting solvent ratios and reaction times .
Advanced: How can regioselectivity challenges during the Biginelli synthesis of substituted dihydropyrimidinones be addressed?
Regioselectivity in Biginelli reactions is influenced by steric and electronic factors. Strategies include:
- Substituent Positioning : Electron-withdrawing groups on the aldehyde (e.g., 3,4,5-trimethoxyphenyl) direct regioselectivity toward the 4-position of the tetrahydropyrimidine ring .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor cyclization by stabilizing intermediates. For example, CH₃CN under reflux improved regioselectivity in analogous syntheses .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies to guide substituent selection and reaction conditions .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For instance, the 2-oxo group typically appears at δ 160–170 ppm in ¹³C NMR .
- X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular geometry. A related compound exhibited a puckered tetrahydropyrimidine ring with a dihedral angle of 80.94° between fused rings .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 379.16 for analogous structures) .
Advanced: How can conformational analysis of the tetrahydropyrimidine ring inform structure-activity relationships (SAR)?
- Crystal Structure Data : Flattened boat conformations (e.g., deviation of 0.224 Å from planarity) influence intermolecular interactions. Hydrogen bonding (C–H···O) and π-π stacking drive packing patterns .
- SHELX Refinement : Use SHELXL for high-resolution refinement. Parameters like Uiso and riding models for H-atoms improve accuracy in depicting puckering .
- Molecular Dynamics : Simulations predict solvent-accessible surfaces and bioactive conformations, aiding SAR for antibacterial or enzyme inhibition studies .
Basic: What are common biological assays for evaluating the bioactivity of this compound?
- Antibacterial Screening : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. A related quinoline-substituted derivative showed MIC values of 16–32 µg/mL .
- Enzyme Inhibition : Thymidine phosphorylase (TP) inhibition assays using spectrophotometric monitoring (e.g., at 300 nm for 2-deoxy-D-ribose release). IC₅₀ values correlate with substituent hydrophobicity .
Advanced: How can contradictions between computational docking predictions and experimental bioassay results be resolved?
- Docking Limitations : Adjust force fields (e.g., AMBER vs. CHARMM) to better model ligand-receptor interactions. For TP inhibitors, docking scores may underestimate solvation effects .
- Experimental Validation : Co-crystallization with target enzymes (e.g., TP) via X-ray diffraction resolves binding modes. Hydrogen-bonding networks or steric clashes often explain discrepancies .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities, refining SAR models .
Basic: What safety protocols are critical when handling reactive intermediates during synthesis?
- Ventilation : Use fume hoods for volatile reagents (e.g., acetic anhydride) .
- Protective Equipment : Gloves and goggles to prevent exposure to corrosive catalysts (e.g., H₂SO₄) .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .
Advanced: How do substituents on the 4-phenyl group influence antibacterial efficacy?
- Electron-Donating Groups : Methoxy or hydroxy groups enhance activity by increasing membrane permeability. A 3,4,5-trimethoxyphenyl derivative exhibited 4-fold higher potency against S. aureus than unsubstituted analogs .
- Halogen Substitution : Bromine at the 3-position (e.g., 3-bromophenyl) improves Gram-negative activity via hydrophobic interactions with lipid bilayers .
Basic: What purification challenges arise during synthesis, and how are they mitigated?
- Byproduct Removal : Silica gel chromatography separates regioisomers. Gradient elution (hexane:ethyl acetate) resolves closely related compounds .
- Solvent Recrystallization : Ethyl acetate/ethanol (3:2) yields high-purity crystals (>95%) for X-ray studies .
Advanced: What mechanistic insights explain the compound’s inhibition of thymidine phosphorylase?
- Competitive Binding : The tetrahydropyrimidine scaffold mimics the thymidine substrate, blocking the active site. Docking studies show hydrogen bonds with Asn-90 and Glu-172 residues .
- Allosteric Effects : Bulky substituents (e.g., trifluoromethylphenyl) induce conformational changes in TP, reducing catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
